N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide
描述
N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "AM-1241" and is a selective agonist for the cannabinoid receptor type 2 (CB2).
作用机制
AM-1241 selectively binds to the N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide receptor, which is primarily expressed in immune cells and peripheral tissues. The activation of the this compound receptor by AM-1241 leads to the inhibition of pro-inflammatory mediators and the activation of anti-inflammatory pathways, resulting in its analgesic and anti-inflammatory effects. Additionally, the activation of the this compound receptor by AM-1241 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
AM-1241 has been shown to have significant analgesic and anti-inflammatory effects in various animal models. Studies have also shown that AM-1241 has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, AM-1241 has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
AM-1241 has several advantages as a research tool, including its selectivity for the N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide receptor, its potent analgesic and anti-inflammatory effects, and its neuroprotective effects. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential for off-target effects at high concentrations.
未来方向
There are several future directions for research on AM-1241, including the development of more potent and selective N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide agonists, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanism of action. Additionally, future research could explore the use of AM-1241 in combination with other drugs or therapies to enhance its therapeutic effects.
科学研究应用
AM-1241 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, pain, and inflammation. Studies have shown that AM-1241 has significant analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, AM-1241 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(1-adamantylmethyl)-4-bromo-2-methylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O/c1-20-14(13(17)8-19-20)15(21)18-9-16-5-10-2-11(6-16)4-12(3-10)7-16/h8,10-12H,2-7,9H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVOBQJXGOZVNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。